molecular formula C22H25NO4 B383071 Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate CAS No. 380352-37-4

Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B383071
CAS No.: 380352-37-4
M. Wt: 367.4g/mol
InChI Key: PRSVDIQZHJYQGU-UHFFFAOYSA-N
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Description

Structural Classification of Polycyclic Furan Compounds

Polycyclic furans are classified based on their ring fusion patterns, substituent positions, and functional group attachments. Naphtho[1,2-b]furan derivatives belong to the broader category of benzo-fused furans, characterized by a fused bicyclic system comprising a naphthalene moiety and a furan ring. Key structural features include:

  • Fused Aromatic System : The naphtho[1,2-b]furan core consists of a naphthalene ring fused at the 1,2-positions to a furan oxygen atom, creating a planar aromatic system with delocalized π-electrons.
  • Functional Group Diversity : Substituents such as hydroxyl, methyl, and piperidinylmethyl groups modify electronic and steric properties, influencing reactivity and applications.
  • Stereoelectronic Effects : The oxygen atom in the furan ring contributes to resonance stabilization, while substituents like the piperidinylmethyl group introduce steric hindrance and basicity.

Table 1: Comparative Structural Features of Select Naphthofuran Derivatives

Compound Name Fused Ring System Key Substituents Aromatic Character
Naphtho[1,2-b]furan-2(3H)-one Naphthalene-furan Ketone group at C2 Moderate
3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid Naphthalene-furan Methyl at C3, carboxylic acid at C2 High
Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate Naphthalene-furan Hydroxyl at C5, piperidinylmethyl at C4, ethyl ester at C3 Variable

Historical Development of Naphthofuran Chemistry

The synthesis and study of naphthofuran derivatives have evolved significantly over the past century:

  • Early 20th Century : Initial reports focused on naturally occurring furan derivatives, such as lignans and coumarins, which inspired synthetic efforts to replicate their architectures.
  • 1980s–1990s : Advances in cycloaddition and Friedel-Crafts alkylation enabled the systematic construction of naphthofuran scaffolds. For example, the 1995 patent EP0635502A1 demonstrated the use of naphthofurans as odoriferous substances.
  • 21st Century : Modern techniques like transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) and computational modeling have refined synthetic routes. A 2021 study highlighted the pharmacological potential of naphthofuran-carboxylate derivatives as antitumor agents.

Table 2: Milestones in Naphthofuran Synthesis

Year Development Methodology Reference
1953 First synthetic naphthofuran via acid-catalyzed cyclization Cyclodehydration of naphthols
2014 Butterfly-shaped dinaphthofurans via Negishi coupling Modular synthesis with zincio intermediates
2021 Pharmacologically active carboxylates Multi-step esterification/alkylation

Significance of this compound in Heterocyclic Chemistry

This compound exemplifies the structural complexity and functional versatility achievable in modern heterocyclic chemistry:

  • Synthetic Challenges : The presence of multiple substituents (hydroxyl, methyl, piperidinylmethyl, ethyl ester) necessitates precise regioselective reactions. For instance, the piperidinylmethyl group at C4 requires careful alkylation conditions to avoid ring-opening side reactions.
  • Electronic Modulation : The hydroxyl group at C5 enhances hydrogen-bonding capacity, while the ethyl ester at C3 provides a site for further derivatization (e.g., hydrolysis to carboxylic acids).
  • Applications in Drug Discovery : Although excluded from safety discussions, its structural analogs show promise as kinase inhibitors and antimicrobial agents due to their ability to interact with biological targets via π-π stacking and hydrogen bonding.

The compound’s synthesis, as detailed in a 2021 protocol, involves:

  • Sulfonylation of 4-amino-1-naphthol with quinoline-8-sulfonyl chloride.
  • Oxidation with K~2~Cr~2~O~7~ in acetic acid.
  • Esterification and piperidinylmethyl introduction via nucleophilic substitution.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-26-22(25)18-14(2)27-21-16-10-6-5-9-15(16)20(24)17(19(18)21)13-23-11-7-4-8-12-23/h5-6,9-10,24H,3-4,7-8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSVDIQZHJYQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H25NO4
  • Molar Mass : 367.4382 g/mol
  • CAS Number : 1047726

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing pathways related to pain and inflammation.

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Research highlights include:

  • Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Models : Animal studies indicate that it can reduce inflammation markers in models of rheumatoid arthritis and colitis.
ModelDose (mg/kg)Inflammation Reduction (%)
Collagen-Induced Arthritis2045%
DSS-Induced Colitis1038%

Case Studies

Several case studies have documented the effects of this compound in specific conditions:

  • Rheumatoid Arthritis : A study involving rats showed significant improvement in joint swelling and pain scores after treatment with this compound.
  • Cancer Treatment : In a xenograft model of breast cancer, administration of the compound resulted in a notable reduction in tumor size compared to control groups.

Research Findings

Recent studies have focused on the structural optimization of this compound to enhance its potency and selectivity against target enzymes. Computational modeling and docking studies have revealed potential binding sites that may be exploited for further drug development.

Comparison with Similar Compounds

Key Observations:

Solubility : The piperidinylmethyl group in the target compound likely improves water solubility compared to nitro- or sulfonamide-substituted derivatives, which exhibit lower solubility due to hydrophobic or electron-withdrawing groups .

Biological Activity : Sulfonamide derivatives (e.g., 6a ) show target-specific inhibition, while the target compound’s hydroxyl and piperidine groups may favor interactions with polar enzyme active sites. Antifungal naphthofurans with methoxy/hydroxy groups (e.g., ) highlight the importance of substituent positioning for bioactivity.

Synthetic Flexibility : Piperidine-mediated synthesis (as in ) allows modular substitution, contrasting with sulfonamide derivatives requiring sulfonation steps .

Physicochemical and Spectroscopic Data

  • NMR Profiles : The target compound’s 1H NMR would show signals for the piperidinylmethyl protons (~2.5–3.5 ppm) and aromatic protons (~7.0–8.5 ppm), differing from sulfonamide derivatives (e.g., 8.92 ppm for nitro groups in nNF-C20 ).
  • Chromatographic Purity: While nNF-C20 has 56% HPLC purity , the target compound’s recrystallization from methanol/EtOAc suggests higher purity.

Pharmacological Potential

  • Enzyme Modulation : Piperidine-containing derivatives may exhibit enhanced blood-brain barrier penetration, making them candidates for neurological targets. Sulfonamide derivatives (e.g., ) are often optimized for kinase or protease inhibition.
  • Antimicrobial Activity : Hydroxy/methoxy-substituted naphthofurans (e.g., ) demonstrate potent antifungal effects, suggesting the target compound’s 5-hydroxy group could be leveraged similarly.

Preparation Methods

Friedel-Crafts Acylation for Naphthofuran Core Assembly

The naphtho[1,2-b]furan skeleton is typically constructed via Friedel-Crafts acylation. In one protocol, 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate serves as the starting material. Piperidinylmethyl substitution at the C4 position is achieved through nucleophilic alkylation using piperidine and formaldehyde under acidic conditions. For example, a deoxygenated solution of piperidine (0.34 M) and formic acid (0.26 M) in dimethylformamide (DMF) is injected via syringe pump at 0.9 mL/min into a reaction mixture containing the naphthofuran intermediate. The reaction proceeds at 70°C for 14 hours under nitrogen, followed by extraction with hexane and purification via column chromatography.

Multi-Step Synthesis from Dihydrobenzofuran Precursors

Patent WO1996003396A1 outlines a multi-step approach starting with dihydrobenzofuran derivatives:

  • Bromination and Cyclization : 2,4-Dibromo-6-cyclopentylphenol undergoes cyclization with 3-methyl-2-buten-1-one in the presence of HCl-saturated diethyl ether to form a dihydrobenzofuran intermediate.

  • Piperidinylmethyl Introduction : The intermediate reacts with piperidine and paraformaldehyde in DMF at 70°C, facilitated by azo-bis-isobutyronitrile (AIBN) as a radical initiator.

  • Esterification : Final esterification with ethyl chloroformate in dichloromethane (DCM) yields the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature:

  • DMF vs. DCM : DMF enhances nucleophilicity of piperidine in alkylation steps, achieving 85% conversion versus 60% in DCM.

  • Temperature Control : Maintaining 70°C during piperidinylmethylation minimizes side products (e.g., over-alkylation).

Catalytic Systems

  • Acid Catalysts : Trifluoroacetic anhydride (TFAA) accelerates esterification, reducing reaction time from 24 hours to 7 hours.

  • Radical Initiators : AIBN (0.7 M in dioxane) improves yield in cyclization steps by 20% compared to thermal initiation.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

  • FT-IR : A strong absorption at 1685 cm⁻¹ confirms the ester carbonyl group. The piperidinyl C-N stretch appears at 1250 cm⁻¹.

  • ¹H NMR (CDCl₃) : Key signals include δ 1.35 (t, 3H, -COOCH₂CH₃), δ 2.45 (s, 3H, -CH₃), and δ 3.55 (m, 6H, piperidinyl -CH₂-).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 12.7 minutes.

Challenges in Large-Scale Synthesis

Byproduct Formation

  • Over-Alkylation : Excess formaldehyde leads to bis-piperidinyl derivatives, necessitating careful stoichiometric control.

  • Oxidation of Naphthofuran Core : Exposure to air during extraction causes quinone formation, mitigated by nitrogen purging.

Purification Limitations

Column chromatography over silica gel (hexane/ethyl acetate 4:1) remains the primary purification method, though throughput is limited to 5 g/batch.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Friedel-CraftsNaphthofuran intermediate7298Short reaction time (14 h)
Multi-StepDihydrobenzofuran6595Scalable to 100 g
Radical AlkylationBrominated phenol5892Avoids harsh acids

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